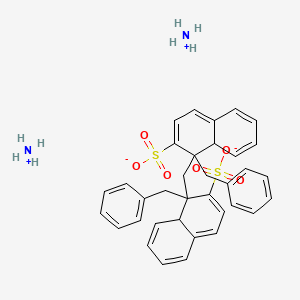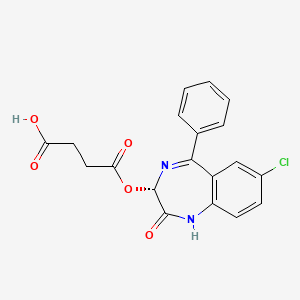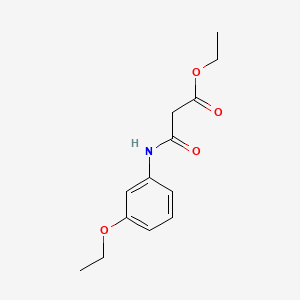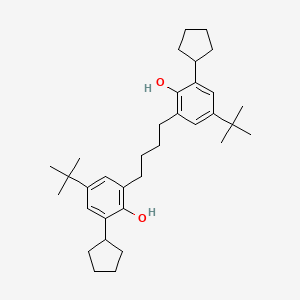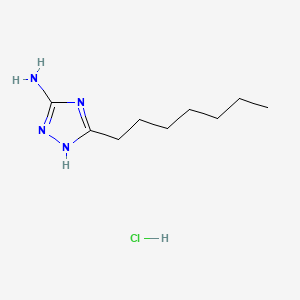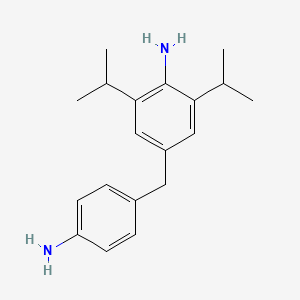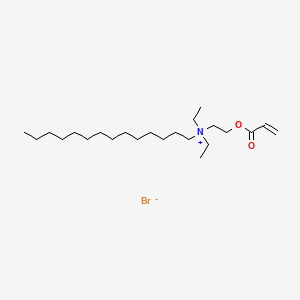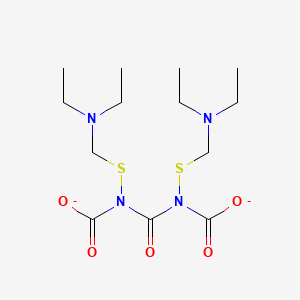
Bis(((diethylamino)methyl)thio)diimidotricarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(((diethylamino)methyl)thio)diimidotricarbonate is a complex organic compound with a unique structure that includes diethylamino, methyl, thio, and diimidotricarbonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(((diethylamino)methyl)thio)diimidotricarbonate typically involves the reaction of diethylamino compounds with thio and diimidotricarbonate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired compound. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Bis(((diethylamino)methyl)thio)diimidotricarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Detailed information on the reaction products can be found in chemical research publications .
Scientific Research Applications
Bis(((diethylamino)methyl)thio)diimidotricarbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(((diethylamino)methyl)thio)diimidotricarbonate involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies on its mechanism of action are available in scientific literature .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bis(((diethylamino)methyl)thio)diimidotricarbonate include:
- Michler’s ketone
- Bis(dimethylamino)methane
- Bis(diethylamino)silane
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
84522-25-8 |
|---|---|
Molecular Formula |
C13H24N4O5S2-2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[carboxylato(diethylaminomethylsulfanyl)carbamoyl]-N-(diethylaminomethylsulfanyl)carbamate |
InChI |
InChI=1S/C13H26N4O5S2/c1-5-14(6-2)9-23-16(12(19)20)11(18)17(13(21)22)24-10-15(7-3)8-4/h5-10H2,1-4H3,(H,19,20)(H,21,22)/p-2 |
InChI Key |
VCAGDLSXJXLQAY-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)CSN(C(=O)N(C(=O)[O-])SCN(CC)CC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


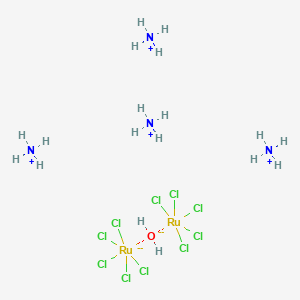
![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)



